7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
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Overview
Description
7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C({14})H({18})ClFN(_{2})O. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorine atom at the 7th position of the isoindolinone ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride typically involves multiple steps:
Formation of Isoindolinone Core: The initial step often involves the formation of the isoindolinone core. This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the isoindolinone intermediate with a piperidine derivative in the presence of a suitable base.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H({2})) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyisoindolinone derivatives.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidinylmethyl group can interact with hydrophobic pockets in proteins, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride: Lacks the fluorine atom, which can result in different biological activities and chemical properties.
7-Chloro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
7-Bromo-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride: Contains a bromine atom, which can affect its pharmacokinetics and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets. These characteristics can make it more effective in specific applications compared to its non-fluorinated or differently halogenated analogs.
Properties
IUPAC Name |
7-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-12-3-1-2-11-9-17(14(18)13(11)12)8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJOCJTPXIUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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